

cetirizine hydrochloride pharmacokinetics and metabolism in humans

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cetirizine Hydrochloride

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An In-Depth Technical Guide on the Pharmacokinetics and Metabolism of **Cetirizine Hydrochloride** in Humans

Introduction

Cetirizine, an active human metabolite of hydroxyzine, is a potent and highly selective second-generation histamine H1 receptor antagonist.[1][2] Its chemical structure, characterized by a terminal carboxylic acid function, contributes to its distinct pharmacokinetic properties and selectivity.[1] Unlike first-generation antihistamines, cetirizine exhibits minimal penetration of the blood-brain barrier, resulting in a lower incidence of sedative effects.[3][4] This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of cetirizine in humans, tailored for researchers, scientists, and drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of cetirizine is characterized by rapid absorption, limited metabolism, and primary excretion via the kidneys. Its pharmacokinetics are linear for oral doses ranging from 5 to 60 mg.[2][5]

Absorption

Cetirizine is rapidly and extensively absorbed following oral administration of tablet or syrup formulations.[2][5]

- **Bioavailability:** The oral bioavailability is at least 70%.^[5]
- **Time to Maximum Concentration (Tmax):** Peak plasma concentrations are typically reached approximately 1.0 hour after administration in a fasted state.^{[3][4][5]}
- **Effect of Food:** Food does not affect the extent of cetirizine absorption (bioavailability) but may delay the Tmax by about 1.7 hours and decrease the peak plasma concentration (Cmax) by approximately 23%.^{[5][6]}

Distribution

- **Plasma Protein Binding:** Cetirizine is highly bound to plasma proteins, primarily albumin, with a mean binding of 93% to 96%.^{[1][5]} This binding is independent of concentration within the therapeutic range.^{[2][5]}
- **Volume of Distribution (Vd):** The apparent volume of distribution is estimated to be low, ranging from 0.3 to 0.45 L/kg, suggesting limited distribution into tissues.^{[5][7]}
- **Blood-Brain Barrier Penetration:** Cetirizine poorly and slowly crosses the blood-brain barrier.^[5] This is attributed to its chemical properties and its function as a substrate for P-glycoprotein (P-gp), an efflux transporter pump located on the luminal surface of cerebral endothelial cells.^{[5][8][9]} This limited central nervous system (CNS) penetration is a key factor in its non-sedating profile at typical therapeutic doses.^[4]

Metabolism

Cetirizine undergoes limited metabolism in humans and is not significantly metabolized by the cytochrome P450 (CYP450) enzyme system.^{[3][5]} This characteristic minimizes the risk of drug-drug interactions with medications that are inhibitors or inducers of CYP450 enzymes.^[5]

- **Metabolic Pathway:** While metabolism is not extensive, cetirizine does undergo some biotransformation through pathways including oxidation and conjugation.^[5] A minor metabolite, formed via oxidative O-dealkylation of the side chain, has been identified in plasma and feces; this metabolite has negligible antihistaminic activity.^{[1][3][10]}
- **Unchanged Drug:** A significant portion of the administered dose is excreted unchanged. Studies with radiolabeled cetirizine show that approximately 70% of the dose is recovered as

unchanged cetirizine in the urine over 24 hours.^[5] Another study indicated that 60% of the dose was recovered in the 24-hour urine.^[10]

Excretion

The primary route of elimination for cetirizine is through the kidneys.

- **Renal Excretion:** Approximately 70% to 85% of an oral dose is excreted in the urine, with about 60% of that being the unchanged parent drug.^{[1][5]} Elimination in the urine occurs via an active transport mechanism.^[5]
- **Fecal Excretion:** About 10% to 13% of the dose is eliminated in the feces.^{[2][5]}
- **Elimination Half-Life ($t_{1/2}$):** In healthy adult volunteers, the mean elimination half-life is approximately 8.3 hours, with a range of 6.5 to 10 hours.^{[2][3][5]} The duration of action persists for at least 24 hours.^[5]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of cetirizine in various human populations.

Table 1: Pharmacokinetic Parameters of Cetirizine in Healthy Adults (10 mg Oral Dose)

Parameter	Value	Reference(s)
Bioavailability	>70%	[5]
Tmax (fasted)	~1.0 hour	[4][5]
Cmax (10 mg single dose)	257 - 311 ng/mL	[4][5]
AUC _{0-∞}	2526 - 3721 ng·h/mL	[6]
Plasma Protein Binding	93% - 96%	[1][5]
Volume of Distribution (Vd/F)	0.3 - 0.45 L/kg	[5][7]
Elimination Half-Life (t _{1/2})	6.5 - 10 hours (mean ~8.3)	[3][5]
Total Body Clearance (Cl/F)	~53 mL/min	[2]
Renal Clearance	Significantly correlated with creatinine clearance	[7]
Primary Excretion Route	Urine (70-85%)	[5]
% Excreted Unchanged in Urine	~60%	[1][5]

Table 2: Impact of Special Populations on Cetirizine Pharmacokinetics

Population	Key Pharmacokinetic Changes	Reference(s)
Geriatric (>65 years)	Elimination half-life increased to ~12 hours; Total body clearance reduced.	[5] [7]
Hepatic Impairment	Elimination half-life increased to ~14 hours.	[5]
Mild Renal Impairment	Elimination half-life increased to ~19 hours.	[7]
Moderate Renal Impairment (CrCl 11-31 mL/min)	3-fold increase in half-life (~20 hours); 70% decrease in clearance.	[2] [7]
Dialysis Patients	Elimination half-life increased to ~20 hours; AUC increased ~3-fold.	[1]

Experimental Protocols

Protocol for a Human Bioequivalence Study

Bioequivalence studies are fundamental in demonstrating that a generic drug formulation performs equivalently to a reference product. A typical protocol for a single-dose cetirizine study is as follows:

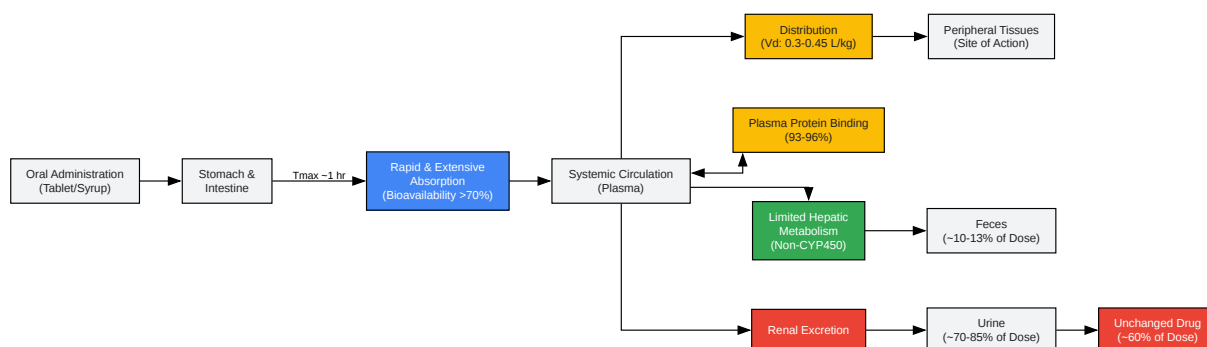
- Study Design: A randomized, two-period, two-sequence, crossover design is commonly employed.[\[6\]](#)[\[11\]](#)
- Subjects: Healthy adult volunteers (typically male) aged 18 years or older are recruited.[\[6\]](#)[\[11\]](#) Exclusion criteria include hypersensitivity to cetirizine, conditions affecting drug absorption or metabolism (e.g., renal or hepatic disease), and recent use of investigational drugs.[\[11\]](#)
- Dosing: After an overnight fast, subjects receive a single oral dose of either the test or reference cetirizine formulation (e.g., 10 mg tablet) with a standardized volume of water.[\[6\]](#) A

washout period of at least 7 days separates the two dosing periods.[11]

- **Blood Sampling:** Venous blood samples are collected in heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours).[6] Plasma is separated by centrifugation and stored frozen until analysis.
- **Analytical Method:** Plasma concentrations of cetirizine are determined using a validated high-performance liquid chromatography (HPLC) method with a suitable internal standard.[6][12]
- **Pharmacokinetic Analysis:** Key pharmacokinetic parameters (C_{max} , T_{max} , AUC_{0-t} , $AUC_{0-\infty}$) are calculated from the plasma concentration-time data for each subject and formulation using non-compartmental methods.[13]
- **Statistical Analysis:** Analysis of variance (ANOVA) is performed on the log-transformed C_{max} and AUC data to assess for formulation, period, and sequence effects.[6] Bioequivalence is concluded if the 90% confidence intervals for the ratio of the geometric means (test/reference) for C_{max} and AUC fall within the pre-defined acceptance range of 80-125%. [6][13]

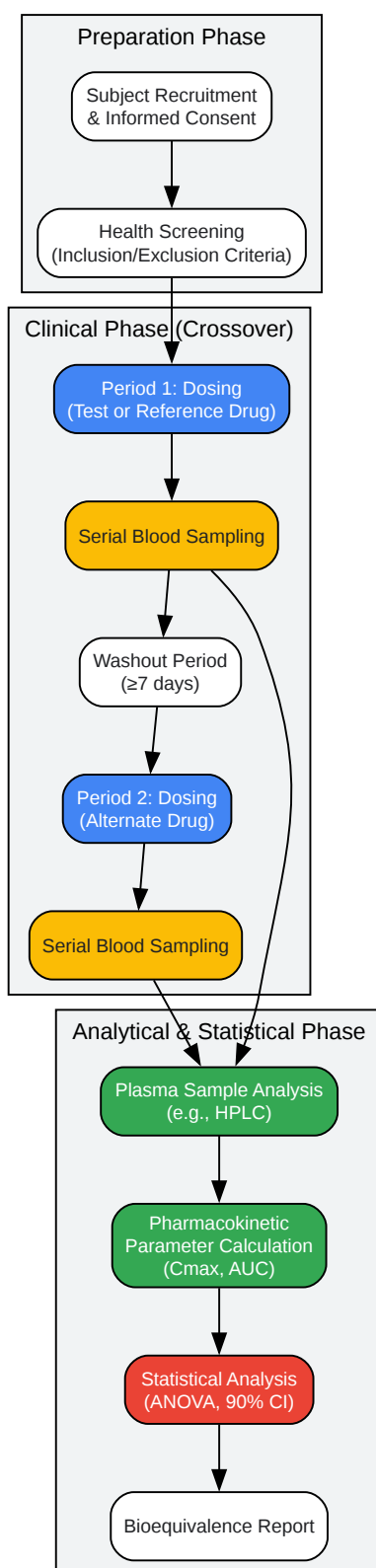
Visualizations

Diagrams of Key Processes



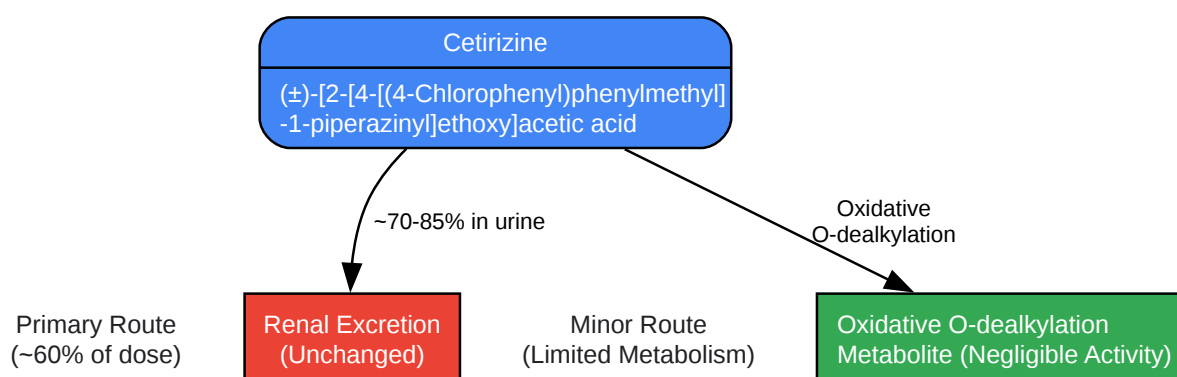
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Caption: ADME pathway of Cetirizine in humans.



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Caption: Experimental workflow for a Cetirizine pharmacokinetic study.



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- To cite this document: BenchChem. [cetirizine hydrochloride pharmacokinetics and metabolism in humans]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192750#cetirizine-hydrochloride-pharmacokinetics-and-metabolism-in-humans]

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